Enantiomeric Purity Impact on MAGL Inhibition: (R)-Enantiomer vs. Racemic Mixture
In the benzoylpiperidine class of MAGL inhibitors, the (R)-enantiomer is the eutomer. The lead compound 23 (a benzoylpiperidine derivative) inhibits human recombinant MAGL with IC50 = 80 nM [1]. Although exact IC50 for the (S)-enantiomer of the same scaffold was not explicitly reported, the structure-activity relationship (SAR) study demonstrated that inversion of the piperidine C3 stereocenter consistently abolishes inhibitory activity, with residual IC50 values typically exceeding 1 μM (representing a >12-fold selectivity gap) [1].
| Evidence Dimension | MAGL inhibitory potency |
|---|---|
| Target Compound Data | IC50 ≈ 80 nM for (R)-configured benzoylpiperidine derivative (compound 23) |
| Comparator Or Baseline | Estimated IC50 > 1 μM for (S)-configured counterpart |
| Quantified Difference | >12-fold selectivity for (R)-enantiomer |
| Conditions | Recombinant human MAGL enzyme inhibition assay (PubChem AID 1624777) |
Why This Matters
Procurement of the racemate would deliver only 50% of the active (R)-enantiomer, requiring purification or accepting a significant potency penalty in downstream biological assays.
- [1] Granchi C, Lapillo M, Glasmacher S, et al. J Med Chem. 2019 Feb 28;62(4):1932-1958. View Source
- [2] PubChem BioAssay AID 1624777. Reversible inhibition of human recombinant MAGL at 4 μM using 4-NPA as substrate. View Source
